2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a pyridazine core substituted at position 6 with a 4-bromophenyl group and at position 3 with a sulfanyl (-S-) linker. The acetamide moiety is functionalized with an oxolan-2-ylmethyl group (tetrahydrofurfuryl), contributing to its solubility and conformational flexibility.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h3-8,14H,1-2,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBTCOLDMNEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide (CAS Number: 893983-82-9) is a novel synthetic molecule that has garnered attention for its potential biological activities. It features a pyridazine core with a bromophenyl substituent and a thioether linkage, which are significant for its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18BrN3O2S
- Molecular Weight : 408.3 g/mol
- Structure : The compound contains a pyridazine ring, a bromophenyl group, and an oxolane moiety, contributing to its unique biological profile.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : Initial studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : The structural components allow for binding to various receptors, including those involved in inflammatory responses and cancer progression.
- Antioxidant Properties : The presence of the thioether group may confer antioxidant activity, which could protect cells from oxidative stress.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that this compound induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Cytokine Inhibition : It significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- Study on Apoptotic Induction :
- Inflammation Model :
-
Antimicrobial Efficacy :
- A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a dual action against both planktonic and sessile forms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine/Pyridazinone Core
Key Observations :
- Replacement of the pyridazinone oxygen (-O- in ) with a sulfanyl group (-S-) in the target compound may reduce hydrogen-bonding capacity but enhance lipophilicity.
- The 4-bromophenyl group (target compound) vs. 4-methylphenyl () introduces distinct electronic effects: bromine’s electronegativity could strengthen binding interactions compared to methyl’s electron-donating properties .
Heterocyclic Ring Modifications
Example: Pyridazine vs. Pyrazine Derivatives
The compound 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () replaces pyridazine with pyrazine (two nitrogen atoms at positions 1 and 4).
Acetamide Substituent Variations
Table 2: Acetamide Functional Group Comparisons
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
